![molecular formula C15H13N3S B14205989 N-[2-(1H-Indol-2-yl)phenyl]thiourea CAS No. 917966-83-7](/img/structure/B14205989.png)
N-[2-(1H-Indol-2-yl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-Indol-2-yl)phenyl]thiourea is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-2-yl)phenyl]thiourea typically involves the reaction of 2-phenylindole with thiourea under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product . The reaction is carried out at elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
N-[2-(1H-Indol-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted indole derivatives.
科学研究应用
N-[2-(1H-Indol-2-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of N-[2-(1H-Indol-2-yl)phenyl]thiourea involves its interaction with various molecular targets. The indole moiety allows the compound to bind with high affinity to biological targets, such as enzymes and receptors . The thiourea group can form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. This compound is known to inhibit specific enzymes involved in cancer cell proliferation and viral replication .
相似化合物的比较
Similar Compounds
N-(2-(1H-Indol-1-yl)phenyl)-4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of thiourea.
2-((1H-Indol-3-yl)thio)-N-phenyl-acetamides: Contains a thioether linkage instead of thiourea.
Uniqueness
N-[2-(1H-Indol-2-yl)phenyl]thiourea is unique due to its combination of the indole and thiourea moieties, which confer distinct chemical and biological properties. The presence of the thiourea group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for medicinal chemistry and drug development.
属性
CAS 编号 |
917966-83-7 |
|---|---|
分子式 |
C15H13N3S |
分子量 |
267.4 g/mol |
IUPAC 名称 |
[2-(1H-indol-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C15H13N3S/c16-15(19)18-13-8-4-2-6-11(13)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H3,16,18,19) |
InChI 键 |
UPZLXYHZVCBKNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


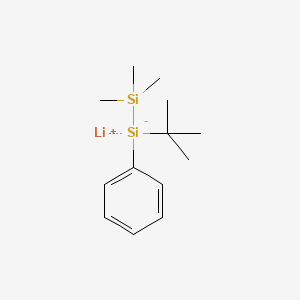
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
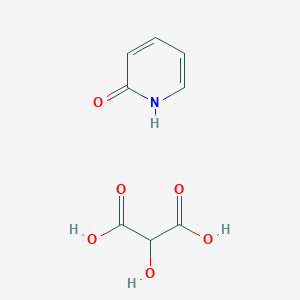
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
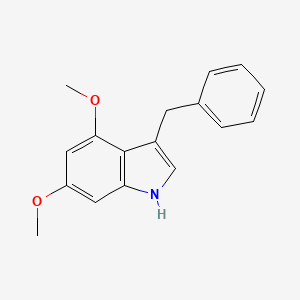
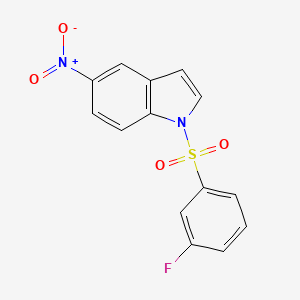
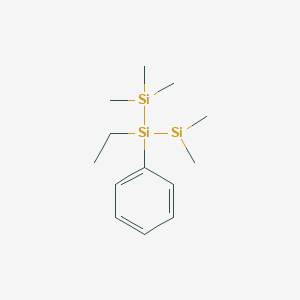
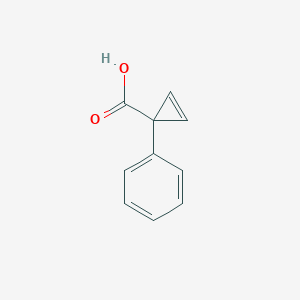
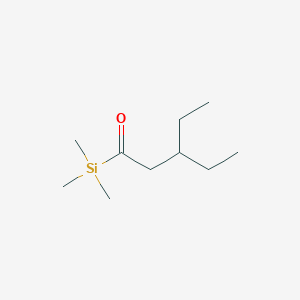
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
